2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The fluorophenyl and tetrafluoropropoxyethyl groups enhance its binding properties and stability, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
1-(4-FLUOROPHENYL)-1H-INDOLE-3-CARBALDEHYDE: Another indole derivative with a fluorophenyl group.
2-(4-FLUOROPHENYL)-1H-INDOLE-3-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an acetamide group.
The uniqueness of 2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19F5N2O3 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide |
InChI |
InChI=1S/C22H19F5N2O3/c23-15-7-5-14(6-8-15)11-29-12-17(16-3-1-2-4-18(16)29)19(30)20(31)28-9-10-32-13-22(26,27)21(24)25/h1-8,12,21H,9-11,13H2,(H,28,31) |
InChI Key |
YGEXBMIOKWWFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C(=O)NCCOCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.